molecular formula C13H16N2O B12947696 1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carbonitrile

1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carbonitrile

Cat. No.: B12947696
M. Wt: 216.28 g/mol
InChI Key: QMILJCRWVKWSGU-UHFFFAOYSA-N
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Description

1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with an amino group, a benzyloxy methyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carbonitrile typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving appropriate precursors.

    Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Amination: The amino group can be introduced through a reductive amination process.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a dehydration reaction of the corresponding amide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide or thiols can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    Methyl 1-amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylate: Similar structure but with a methyl ester group instead of a carbonitrile group.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1-amino-3-(phenylmethoxymethyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C13H16N2O/c14-10-13(15)6-12(7-13)9-16-8-11-4-2-1-3-5-11/h1-5,12H,6-9,15H2

InChI Key

QMILJCRWVKWSGU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C#N)N)COCC2=CC=CC=C2

Origin of Product

United States

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